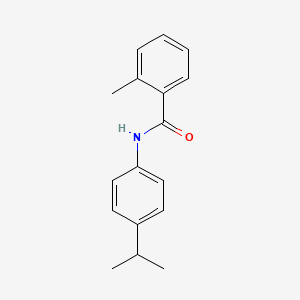

N-(4-isopropylphenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

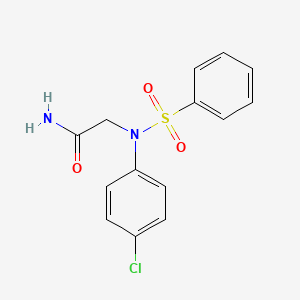

N-(4-isopropylphenyl)-2-methylbenzamide is a compound of interest in the field of organic chemistry, particularly in the study of benzamide derivatives. These compounds are known for their diverse chemical and physical properties, which make them valuable in various chemical reactions and potential applications in material science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of N-(4-isopropylphenyl)-2-methylbenzamide and related compounds typically involves amide bond formation strategies, where the acyl group of an acid chloride reacts with an amine. For instance, studies on similar compounds have demonstrated various synthesis methods, including direct amide formation, metal-catalyzed coupling reactions, and the use of activating agents to facilitate the reaction under milder conditions (Yang, Jye‐Shane et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(4-isopropylphenyl)-2-methylbenzamide, is characterized by the presence of a benzamide moiety which significantly influences their chemical behavior. X-ray diffraction studies provide insights into the molecular geometry, confirming the planarity of the benzamide structure and the orientation of substituents which impact the compound's reactivity and interactions (Mamari, Hamad H. et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the benzamide group influences the compound’s reactivity towards electrophilic and nucleophilic agents. For example, the introduction of N-phenyl substitutions can lead to fluorescence enhancement and affect the photochemical behavior of these compounds, demonstrating their potential in materials science and sensor applications (Yang, Jye‐Shane et al., 2002).

Physical Properties Analysis

The physical properties of N-(4-isopropylphenyl)-2-methylbenzamide, such as melting point, solubility, and crystal structure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science. Studies on similar compounds have highlighted the importance of crystallography in determining the packing and intermolecular interactions within the crystal lattice (OriiSeiki et al., 1963).

Applications De Recherche Scientifique

Synthetic Opioids Research

A study highlighted the challenges and implications of synthetic opioids in forensic analysis, emphasizing the development of alternatives to opium-based derivatives for medical use while also acknowledging the misuse of these compounds as 'research chemicals' or new psychoactive substances (NPS). This research underlines the delicate balance between advancing pharmacological options and controlling substance abuse (S. Elliott, S. Brandt, Christopher Smith, 2016) .

Aromatic Polyimides Development

Investigation into novel aromatic polyimides through synthesis and characterization of new diamines showcases the continuous effort in polymer science to enhance materials' properties for various applications, including electronics and high-performance materials (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005) .

Graphene Oxide Functionalization

A study on the functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane demonstrates the potential for enhanced sorption efficiencies, paving the way for innovative solutions in water treatment and environmental remediation (Dan Chen, Huining Zhang, Kai Yang, Hongyu Wang, 2016) .

Fluorescence Enhancement Studies

Research into the fluorescence enhancement of organic compounds through N-phenyl substitutions provides insights into the photochemical behavior of these compounds, offering applications in sensing, imaging, and optical materials (Jye‐Shane Yang, Shih-Yi Chiou, Kang-ling Liau, 2002) .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-(4-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)18-17(19)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNEZLIYHWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-[4-(propan-2-YL)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)